Cas no 18889-09-3 (N,N-Diallylformamide)

N,N-Diallylformamide 化学的及び物理的性質
名前と識別子
-
- Formamide,N,N-di-2-propen-1-yl-
- Diallylformamide
- N,N-bis(prop-2-enyl)formamide
- N,N-Diacryl-formamid
- N,N-diallylcarboxamide
- N,N-Diallylformamide
- N.N-Diallyl-formamid
- N-formyl-diallylamine
- DTXSID80289114
- InChI=1/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2
- NSC-59281
- 18889-09-3
- Diallylformamide #
- N,N-di(prop-2-enyl)formamide
- AKOS014313798
- NSC59281
- SCHEMBL24833
- CVVVRVRQWUMYNX-UHFFFAOYSA-
-
- インチ: InChI=1S/C7H11NO/c1-3-5-8(7-9)6-4-2/h3-4,7H,1-2,5-6H2
- InChIKey: CVVVRVRQWUMYNX-UHFFFAOYSA-N
- ほほえんだ: C(N(CC=C)C=O)C=C
計算された属性
- せいみつぶんしりょう: 125.08400
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 99.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 222.5±29.0 °C at 760 mmHg
- フラッシュポイント: 83.3±14.0 °C
- PSA: 20.31000
- LogP: 1.45270
- じょうきあつ: 0.1±0.4 mmHg at 25°C
N,N-Diallylformamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Diallylformamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N-Diallylformamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A238875-500mg |
N,N-Diallylformamide |
18889-09-3 | 500mg |
$ 95.00 | 2022-06-08 | ||
TRC | A238875-250mg |
N,N-Diallylformamide |
18889-09-3 | 250mg |
$ 70.00 | 2022-06-08 | ||
TRC | A238875-2.5g |
N,N-Diallylformamide |
18889-09-3 | 2.5g |
$ 365.00 | 2022-06-08 |
N,N-Diallylformamide 関連文献
-
1. Synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 with H2Hangyu Liu,Qingqing Mei,Qingling Xu,Jinliang Song,Huizhen Liu,Buxing Han Green Chem. 2017 19 196
N,N-Diallylformamideに関する追加情報
N,N-Diallylformamide: A Comprehensive Overview
N,N-Diallylformamide (CAS No: 18889-09-3) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as DAF, is characterized by its unique chemical structure, which includes a formamide functional group and two allyl substituents. The N,N-Diallylformamide structure has been extensively studied for its potential applications in catalysis, polymer synthesis, and as a building block in organic chemistry.
The synthesis of N,N-Diallylformamide typically involves the reaction of formic acid with diallylamine under specific conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to enhance the yield and purity of N,N-Diallylformamide, making it more accessible for industrial applications.
One of the most notable applications of N,N-Diallylformamide is its role as a precursor in the synthesis of advanced materials. In polymer chemistry, this compound has been used to develop novel polyamides with improved thermal stability and mechanical properties. The ability of N,N-Diallylformamide to undergo various polymerization reactions has made it a valuable component in the development of high-performance polymers for aerospace and automotive industries.
In addition to its role in polymer synthesis, N,N-Diallylformamide has also found applications in organic catalysis. The compound's ability to act as a Lewis acid catalyst has been leveraged in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Recent studies have demonstrated that N,N-Diallylformamide-based catalysts can efficiently promote the formation of complex organic structures, making them indispensable in drug discovery and fine chemical synthesis.
The unique electronic properties of N,N-Diallylformamide have also made it a subject of interest in materials science research. Scientists have investigated its potential as a component in organic semiconductors and electronic materials. For example, studies have shown that incorporating N,N-Diallylformamide into conjugated systems can enhance charge transport properties, paving the way for its use in next-generation electronic devices.
Furthermore, the biological applications of N,N-Diallylformamide are an area of active research. Recent findings suggest that this compound may exhibit bioactivity against certain pathogens, making it a promising candidate for antimicrobial agents. Researchers are currently exploring its potential as an antifungal or antibacterial agent, with initial results indicating significant activity against common microbial strains.
In conclusion, N,N-Diallylformamide (CAS No: 18889-09-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, continue to expand its utility in fields such as polymer chemistry, catalysis, materials science, and biotechnology. As research into this compound progresses, it is anticipated that new discoveries will further enhance its role as a key building block in modern chemistry.
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